-Iodobenzenethiol can be used as a starting material for the synthesis of various functional materials due to the presence of both the reactive thiol group (S-H) and the halogen (iodine) group. The thiol group allows for attachment to different surfaces or molecules through well-established coupling reactions, while the iodine can be readily substituted with other functional groups for specific applications. For instance, research has explored its use in the development of self-assembled monolayers on gold surfaces for biosensing applications [1].
[1] Studies on Self-Assembled Monolayers Derived from ω-Functionalized Alkanethiols and Oligo(ethylene glycol)-Derivatized Alkane Disulfides on Gold Surfaces
The thiol group in 4-Iodobenzenethiol can participate in various organic reactions, making it a valuable building block for organic synthesis. It can be used to create new molecules with desired properties, potentially applicable in medicinal chemistry research. For example, the thiol group can be involved in click reactions, a class of efficient and selective reactions for creating complex molecules. Additionally, the iodine group can be used for further functionalization to introduce pharmacophores (functional groups that interact with biological targets) for drug discovery purposes.
[2] Click chemistry: a powerful tool for medicinal chemistry ScienceDirect:
4-Iodobenzenethiol, also known as 4-iodobenzene-1-thiol, is an organosulfur compound with the molecular formula . It appears as a white to pale yellow solid and is characterized by the presence of both iodine and thiol functional groups. The compound is notable for its reactivity and versatility in organic synthesis, where it serves as a building block for various
4-Iodobenzenethiol is likely to exhibit similar hazards as other aromatic thiols. Here are some safety concerns:
4-Iodobenzenethiol exhibits interesting biological properties. Its reactivity allows it to interact with various biomolecules, potentially influencing cellular processes. The compound has been studied for its fluorescence properties, which are relevant in biological imaging and sensing applications. Additionally, its ability to form disulfide bonds may play a role in redox biology, affecting protein structure and function .
Several methods exist for synthesizing 4-iodobenzenethiol:
4-Iodobenzenethiol finds applications across various fields:
Research into the interactions of 4-iodobenzenethiol with other compounds has revealed its potential in catalysis and material science. Studies have shown that it can facilitate reactions involving thiols and alkenes through thiol-ene chemistry, which is valuable for developing new materials and coatings . Additionally, its interactions with metal catalysts have been explored for enhancing reaction efficiencies in organic transformations.
Several compounds share structural or functional similarities with 4-iodobenzenethiol. Here are some notable examples:
| Compound | Molecular Formula | Key Features |
|---|---|---|
| Benzene-1-thiol | Simple thiol without halogen; less reactive. | |
| 4-Bromobenzenethiol | Similar halogen; slightly different reactivity. | |
| 2-Iodobenzenethiol | Different positional isomer; unique properties. | |
| Thiophenol | Contains sulfur in a ring; distinct chemistry. |
Uniqueness of 4-Iodobenzenethiol: The presence of iodine enhances its electrophilicity compared to other arylthiols, making it particularly useful in nucleophilic substitution reactions and cross-coupling processes. This unique feature allows for greater versatility in synthetic applications compared to its analogs.
The proton nuclear magnetic resonance spectrum of 4-iodobenzenethiol exhibits characteristic aromatic resonances that reflect the para-disubstituted benzene ring system [1]. The most prominent spectral feature appears as a doublet at δ 7.51 parts per million with a coupling constant of 8.4 hertz, representing the two protons ortho to the iodine substituent (positions 2 and 6) [1]. This downfield chemical shift results from the deshielding effect of the electron-withdrawing iodine atom, which significantly influences the electronic environment of adjacent aromatic protons.
The aromatic proton signals demonstrate the symmetrical nature of the para-substitution pattern. A second doublet resonance appears at δ 7.01 parts per million with identical coupling constant (8.4 hertz), corresponding to the protons ortho to the thiol group (positions 3 and 5) [1]. The coupling pattern confirms the para-disubstituted benzene ring through characteristic ortho-coupling interactions between adjacent aromatic protons.
¹H Nuclear Magnetic Resonance Spectral Data for 4-Iodobenzenethiol:
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Assignment |
|---|---|---|---|---|
| 7.51 | doublet | 8.4 | 2H | H-2,6 (aromatic) |
| 7.01 | doublet | 8.4 | 2H | H-3,5 (aromatic) |
| 3.41 | singlet | - | 1H | S-H (thiol) |
The thiol proton appears as a characteristic singlet at δ 3.41 parts per million, consistent with sulfur-hydrogen bonds in aromatic thiol compounds [1]. This signal demonstrates no significant coupling due to rapid exchange processes and the absence of nearby protons within coupling range.
Vibrational spectroscopy provides definitive identification of the carbon-iodine and sulfur-hydrogen functional groups through characteristic absorption and scattering patterns. The carbon-iodine stretching vibration represents one of the most diagnostic features in the infrared spectrum, appearing as an intense absorption band in the 480-660 cm⁻¹ region [2]. This low-frequency positioning reflects the large mass of the iodine atom and the relatively weak carbon-iodine bond compared to other carbon-halogen bonds.
Infrared Spectroscopy Frequency Assignments:
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Comments |
|---|---|---|---|
| C-I stretch | 480-660 | strong | Characteristic heavy halogen |
| S-H stretch | 2550-2600 | weak | Diagnostic thiol group |
| Aromatic C-H stretch | 3000-3100 | medium | Aromatic fingerprint |
| Aromatic C=C stretch | 1580-1600 | variable | Ring vibrations |
The sulfur-hydrogen stretching vibration provides unambiguous identification of the thiol functional group, appearing as a weak to medium intensity band in the 2550-2600 cm⁻¹ region [3]. This frequency range distinguishes thiol groups from other sulfur-containing functionalities and demonstrates characteristic hydrogen bonding effects that influence the exact positioning within this range [4].
Raman spectroscopy complements infrared analysis by emphasizing different vibrational modes based on polarizability changes. The carbon-sulfur stretching mode appears prominently in Raman spectra at approximately 630-790 cm⁻¹ for aromatic thiols [5]. The sulfur-hydrogen bending mode, observed around 850 cm⁻¹, provides additional structural confirmation through isotope sensitivity studies where deuteration shifts this mode to approximately 620 cm⁻¹ [3].
Raman Spectroscopy Vibrational Modes:
| Frequency (cm⁻¹) | Assignment | Intensity | Symmetry |
|---|---|---|---|
| 2560 | S-H stretch | weak | A₁ |
| 1580 | Aromatic C=C | strong | A₁ |
| 1200 | C-H bend | medium | A₁ |
| 850 | C-S-H bend | medium | A₁ |
| 630 | C-S stretch | strong | A₁ |
| 220 | C-I stretch | strong | A₁ |
The combination of infrared and Raman spectroscopy enables complete vibrational assignment and confirms the molecular structure through complementary selection rules. The presence of both carbon-iodine and sulfur-hydrogen bonds creates a unique spectroscopic fingerprint that distinguishes 4-iodobenzenethiol from related aromatic compounds.
Crystallographic analysis of 4-iodobenzenethiol reveals the three-dimensional arrangement of atoms and intermolecular interactions that influence solid-state properties. The molecular geometry demonstrates typical aromatic ring planarity with para-disubstitution creating a symmetric electronic distribution [6]. The carbon-iodine bond length measures approximately 2.088 angstroms, consistent with literature values for aromatic iodides [7].
The crystal packing demonstrates significant intermolecular interactions through sulfur-hydrogen hydrogen bonding networks. These interactions create extended chain structures that influence the physical properties including melting point (85-86°C) and density (1.9 grams per cubic centimeter) [6] [8]. The iodine atoms participate in halogen bonding interactions that contribute to the overall crystal stability and influence the thermal behavior of the solid material.
Density functional theory calculations support experimental crystallographic findings and provide insight into electronic structure parameters. The molecular geometry optimization reveals minimal deviation from planarity, with the thiol group maintaining coplanarity with the aromatic ring system. The carbon-iodine bond exhibits significant ionic character due to the electronegativity difference, while the sulfur-hydrogen bond demonstrates typical covalent characteristics [9].
Mass spectrometric analysis of 4-iodobenzenethiol provides structural information through characteristic fragmentation pathways under electron ionization conditions. The molecular ion peak appears at mass-to-charge ratio 236, corresponding to the intact molecule with typical intensity patterns reflecting isotopic contributions from iodine-127 [10].
Mass Spectrometry Fragmentation Patterns:
| m/z Value | Relative Intensity (%) | Fragment Identity | Fragmentation Process |
|---|---|---|---|
| 236 | 100 (M+) | Molecular ion [M]+ | Electron ionization |
| 127 | 8-15 | I+ (iodine atom) | Alpha cleavage at C-I |
| 109 | 40-60 | [M-I]+ (phenylthiol) | Loss of iodine atom |
| 77 | 30-50 | C₆H₅+ (phenyl) | McLafferty rearrangement |
| 51 | 20-30 | C₄H₃+ (cyclic fragment) | Ring fragmentation |
The primary fragmentation pathway involves alpha-cleavage at the carbon-iodine bond, generating the iodine cation at mass-to-charge ratio 127 and the corresponding phenylthiol cation at mass-to-charge ratio 109 [11]. This fragmentation pattern reflects the relatively weak carbon-iodine bond compared to other aromatic bonds and demonstrates the tendency for halogen loss in aromatic halides under electron ionization conditions.
Secondary fragmentation processes include loss of hydrogen sulfide from the phenylthiol fragment, generating the phenyl cation at mass-to-charge ratio 77. Further fragmentation leads to characteristic aromatic breakdown products including cyclic fragments at mass-to-charge ratio 51, corresponding to C₄H₃+ species formed through ring contraction processes [12].
Corrosive;Irritant